molecular formula C7H7N5 B3352917 4-Hydrazinylpyrido[3,2-d]pyrimidine CAS No. 51674-90-9

4-Hydrazinylpyrido[3,2-d]pyrimidine

Cat. No.: B3352917
CAS No.: 51674-90-9
M. Wt: 161.16 g/mol
InChI Key: SCLDJHNBSOJNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylpyrido[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is characterized by the presence of a hydrazinyl group attached to a pyrido[3,2-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminopyridine with formamide to form the pyrido[3,2-d]pyrimidine core, which is then treated with hydrazine hydrate to introduce the hydrazinyl group .

Industrial Production Methods: Industrial production of 4-Hydrazinylpyrido[3,2-d]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Hydrazinylpyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another fused ring system with similar biological activities but different substitution patterns.

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.

    Quinazoline: Widely studied for its anticancer and antimicrobial activities.

Uniqueness: 4-Hydrazinylpyrido[3,2-d]pyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

pyrido[3,2-d]pyrimidin-4-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-12-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H,8H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDJHNBSOJNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=N2)NN)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518199
Record name 4-Hydrazinylpyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51674-90-9
Record name 4-Hydrazinylpyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinylpyrido[3,2-d]pyrimidine
Reactant of Route 2
4-Hydrazinylpyrido[3,2-d]pyrimidine
Reactant of Route 3
4-Hydrazinylpyrido[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Hydrazinylpyrido[3,2-d]pyrimidine
Reactant of Route 5
4-Hydrazinylpyrido[3,2-d]pyrimidine
Reactant of Route 6
4-Hydrazinylpyrido[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.